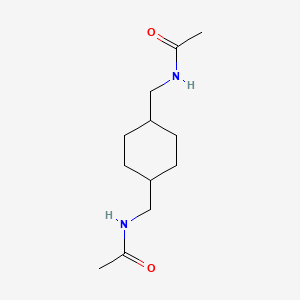

cis-1,4-Bis(acetamidomethyl)cyclohexane

Descripción

Propiedades

Número CAS |

70924-83-3 |

|---|---|

Fórmula molecular |

C12H22N2O2 |

Peso molecular |

226.32 g/mol |

Nombre IUPAC |

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide |

InChI |

InChI=1S/C12H22N2O2/c1-9(15)13-7-11-3-5-12(6-4-11)8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16) |

Clave InChI |

GUHHUMFYAACNTR-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NCC1CCC(CC1)CNC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Starting Material: cis-1,4-Bis(hydroxymethyl)cyclohexane

The synthesis of cis-1,4-Bis(acetamidomethyl)cyclohexane generally begins with cis-1,4-bis(hydroxymethyl)cyclohexane or its derivatives. This diol can be obtained by catalytic hydrogenation of dimethyl terephthalate, a process that yields a mixture of cis and trans isomers depending on the catalyst used. For example, Ru-Sn based catalysts favor the formation of the cis isomer, while copper-chromite catalysts favor the trans isomer.

Conversion to cis-1,4-Bis(aminomethyl)cyclohexane

The diol is typically converted to the corresponding diamine, cis-1,4-bis(aminomethyl)cyclohexane, through a multi-step process involving:

- Conversion of hydroxyl groups to leaving groups (e.g., halides or tosylates).

- Subsequent nucleophilic substitution with ammonia or other amine sources.

This intermediate is crucial as the amine groups are the sites for acetamide formation.

Acetylation to Form this compound

The final step involves acetylation of the diamine to produce the acetamide groups. This is commonly achieved by reacting cis-1,4-bis(aminomethyl)cyclohexane with acetic anhydride or acetyl chloride under controlled conditions.

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, or similar |

| Temperature | 0 to 25 °C |

| Molar ratio (Acetylating agent:Diamine) | 2:1 to 3:1 |

| Reaction time | 1 to 4 hours |

| Work-up | Aqueous quench, extraction, purification by recrystallization or chromatography |

The acetylation proceeds smoothly due to the nucleophilicity of the amine groups, yielding the bis(acetamidomethyl) product with high selectivity and purity.

Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Dimethyl terephthalate | Catalytic hydrogenation (Ru-Sn catalyst) | cis-1,4-Bis(hydroxymethyl)cyclohexane |

| 2 | cis-1,4-Bis(hydroxymethyl)cyclohexane | Halogenation (e.g., with thionyl chloride) | cis-1,4-Bis(halomethyl)cyclohexane |

| 3 | cis-1,4-Bis(halomethyl)cyclohexane | Ammonia or amine source | cis-1,4-Bis(aminomethyl)cyclohexane |

| 4 | cis-1,4-Bis(aminomethyl)cyclohexane | Acetic anhydride or acetyl chloride | This compound |

Data Table: Reaction Yields and Conditions

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Hydrogenation at 50-90 °C, Ru-Sn catalyst | 85-95 | High cis-isomer selectivity |

| 2 | Thionyl chloride, pyridine, 0-25 °C | 80-90 | Efficient halogenation |

| 3 | Ammonia, ethanol, reflux, 2-4 hours | 75-85 | High conversion to diamine |

| 4 | Acetic anhydride, DCM, 0-25 °C, 2 hours | 90-98 | High purity bis(acetamidomethyl) product |

Análisis De Reacciones Químicas

Types of Reactions

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: It is investigated for its potential therapeutic applications, including drug development.

Industry: It is used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Isomeric Effects: cis vs. trans Configurations

The cis-trans isomerism of cyclohexane derivatives significantly impacts material properties. For example:

- Polyimides derived from cis- and trans-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides (): Trans-polymers exhibit higher glass transition temperatures (Tg), superior transparency, and better mechanical strength compared to cis-polymers. Cis-polymers show lower Tg but may offer advantages in flexibility for specific applications. Relevance: The acetamidomethyl derivative’s cis configuration may similarly reduce Tg relative to its trans counterpart, impacting its suitability in high-temperature polymer applications.

Table 1: Key Properties of cis/trans Cyclohexane Derivatives

Functional Group Variations

Aminomethyl vs. Acetamidomethyl Derivatives

- cis-1,4-Bis(aminomethyl)cyclohexane (–6): Molecular Weight: 142.25 g/mol. logP: 0.710 (moderate hydrophobicity) . Thermodynamic Properties: ΔfH°gas = -106.89 kJ/mol; ΔvapH° = 54.80 kJ/mol . Applications: Used as a crosslinker in epoxy resins and polyurethanes.

- cis-1,4-Bis(acetamidomethyl)cyclohexane (Inferred): Molecular Weight: ~228.3 g/mol (estimated). logP: Likely higher than the aminomethyl analog (due to acetamide’s hydrophobicity).

Table 2: Functional Group Impact on Properties

| Compound | Functional Group | Reactivity | logP | Thermal Stability |

|---|---|---|---|---|

| cis-1,4-Bis(aminomethyl)cyclohexane | -NH₂ | High | 0.710 | Moderate |

| This compound | -NHCOCH₃ | Low | ~1.2* | High |

*Estimated using group contribution methods.

Ester and Hydroxymethyl Derivatives

Dimethyl 1,4-cyclohexanedicarboxylate ():

- Exists as cis/trans isomers.

- Ester groups increase hydrophobicity (logP ~1.5–2.0) compared to acetamidomethyl derivatives.

- Applications: Plasticizers, polyester intermediates.

1,4-Bis(hydroxymethyl)cyclohexane ():

- Hydroxymethyl (-CH₂OH) groups enable hydrogen bonding and biodegradability.

- Used in bioerodible polyorthoesters, degrading into 4-hydroxybutyrate and cyclohexane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.